![molecular formula C12H14ClN3O2S2 B14158177 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine CAS No. 557773-70-3](/img/structure/B14158177.png)
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine is a complex organic compound featuring a thiazole ring, a sulfonyl group, and a hydrazine moiety. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a significant platform in various medicinally relevant molecules . This compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methylbenzenesulfonyl chloride with thioamide in the presence of a base can yield the thiazole ring. Subsequent chlorination and hydrazine substitution steps are required to complete the synthesis .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This can lead to the inhibition of enzyme function or modulation of receptor signaling pathways, which is crucial in its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds include other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole nucleus.
Patellamide A: A natural product with a thiazole ring known for its biological activity.
What sets 2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine apart is its unique combination of a sulfonyl group and a hydrazine moiety, which provides distinct chemical reactivity and biological interactions .
Propiedades
Número CAS |
557773-70-3 |
|---|---|
Fórmula molecular |
C12H14ClN3O2S2 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
2-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-8-4-6-9(7-5-8)20(17,18)11-10(13)19-12(14-11)15-16(2)3/h4-7H,1-3H3,(H,14,15) |
Clave InChI |
QGDQVWDKYHBORS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN(C)C)Cl |
Solubilidad |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
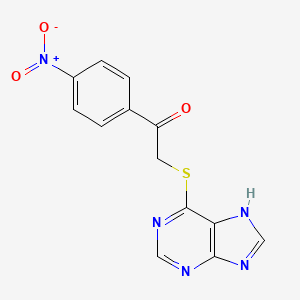
![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)

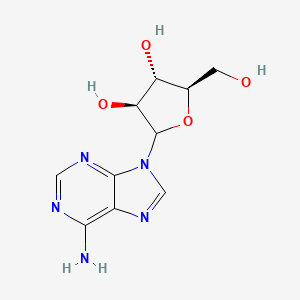

![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)

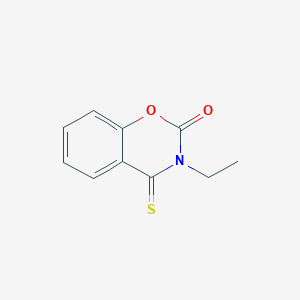

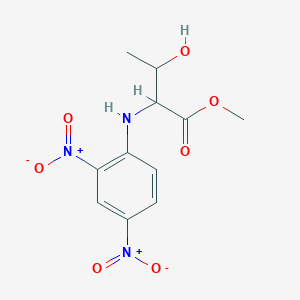
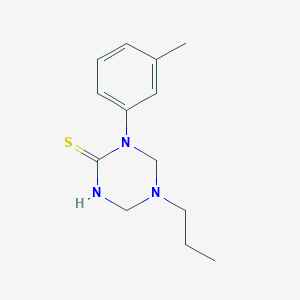
![N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline](/img/structure/B14158191.png)
